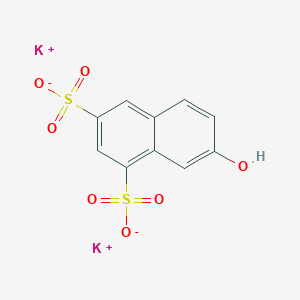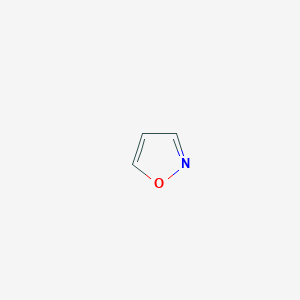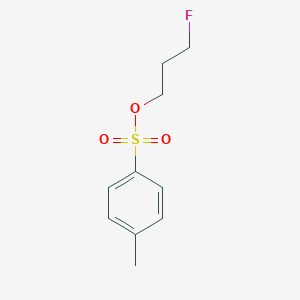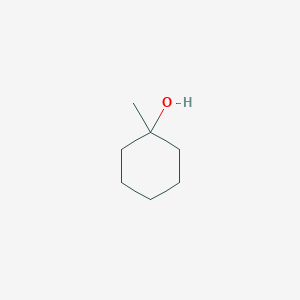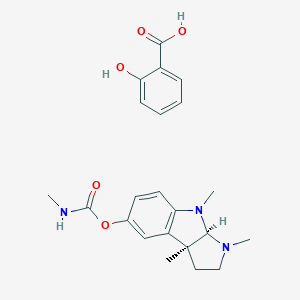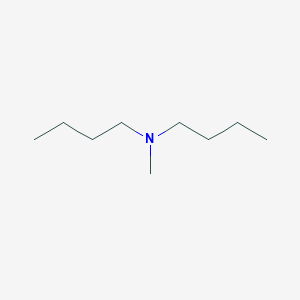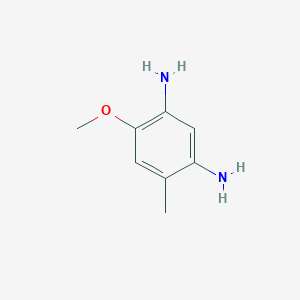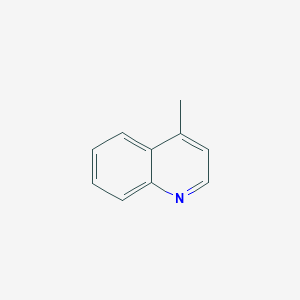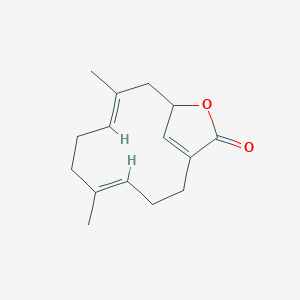
Neo-aristolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of neo-aristolactone has been elucidated based on spectral data and X-ray crystallography . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used for determining three-dimensional molecular structures from sub-μm microcrystals .Wissenschaftliche Forschungsanwendungen
Antitumor Activity in Breast Cancer
Neo-aristolactone has shown promising results in the field of cancer research, particularly in breast cancer. A study isolated and synthesized neo-tanshinlactone, a compound related to neo-aristolactone, and found it to significantly inhibit ER+ human breast cancer cell lines. Its potency and selectivity were notably higher than tamoxifen citrate, a commonly used breast cancer drug (Wang et al., 2004). Similarly, neo-tanshinlactone was found to selectively inhibit the proliferation of estrogen receptor-positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha (Lin et al., 2016). These findings suggest a potential for neo-aristolactone derivatives in developing anti-breast cancer therapies.
Neuroprotective Effects
Research on compounds from Aristolochia fordiana, which may include neo-aristolactone derivatives, indicated neuroprotective activities. These compounds were found to prevent oxidative stress-induced neuronal death in HT22 cells, a hippocampal neuronal cell line. They achieved this by activating the Nrf2/HO-1 signaling pathway and preserving levels of the antiapoptotic protein Bcl-2 (Tang et al., 2015). This suggests potential applications of neo-aristolactone in treating neurological conditions associated with oxidative stress.
Structural Analogues for Drug Development
Further studies have explored the structure-activity relationships of neo-tanshinlactone analogues, revealing key molecular determinants for their anti-breast cancer activity. These studies have led to the development of novel compounds with potent and selective anti-breast cancer activity, suggesting the potential of neo-aristolactone as a lead compound for drug development (Dong et al., 2010).
Eigenschaften
CAS-Nummer |
136315-17-8 |
|---|---|
Produktname |
Neo-aristolactone |
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(4E,8E)-5,9-dimethyl-12-oxabicyclo[9.2.1]tetradeca-1(14),4,8-trien-13-one |
InChI |
InChI=1S/C15H20O2/c1-11-5-3-7-12(2)9-14-10-13(8-4-6-11)15(16)17-14/h6-7,10,14H,3-5,8-9H2,1-2H3/b11-6+,12-7+ |
InChI-Schlüssel |
JOQILOMKLDOWGX-GNXRPPCSSA-N |
Isomerische SMILES |
C/C/1=C\CCC2=CC(C/C(=C/CC1)/C)OC2=O |
SMILES |
CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |
Kanonische SMILES |
CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |
Synonyme |
neo-aristolactone neoaristolactone versicolactone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)
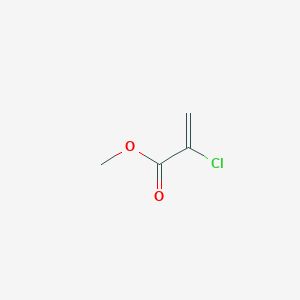
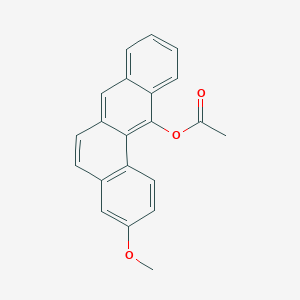
![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
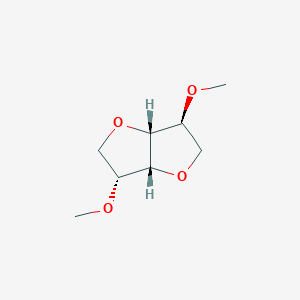
![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
